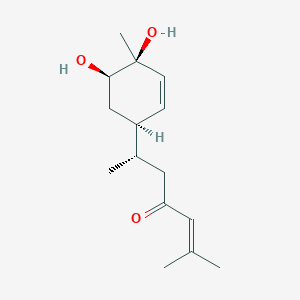Bisacurone B is a natural product found in Curcuma zedoaria with data available.
(+)-Bisacurone B
CAS No.: 127214-85-1
Cat. No.: VC13595859
Molecular Formula: C15H24O3
Molecular Weight: 252.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 127214-85-1 |
|---|---|
| Molecular Formula | C15H24O3 |
| Molecular Weight | 252.35 g/mol |
| IUPAC Name | 6-(4,5-dihydroxy-4-methylcyclohex-2-en-1-yl)-2-methylhept-2-en-4-one |
| Standard InChI | InChI=1S/C15H24O3/c1-10(2)7-13(16)8-11(3)12-5-6-15(4,18)14(17)9-12/h5-7,11-12,14,17-18H,8-9H2,1-4H3 |
| Standard InChI Key | QJOWFYQIUZMPRY-UHFFFAOYSA-N |
| Isomeric SMILES | C[C@@H](CC(=O)C=C(C)C)[C@H]1C[C@H]([C@@](C=C1)(C)O)O |
| SMILES | CC(CC(=O)C=C(C)C)C1CC(C(C=C1)(C)O)O |
| Canonical SMILES | CC(CC(=O)C=C(C)C)C1CC(C(C=C1)(C)O)O |
Introduction
Chemical Identity and Structural Characteristics of (+)-Bisacurone B
Table 1: Chemical and Physical Properties of (+)-Bisacurone B
| Property | Value/Description |
|---|---|
| CAS No. | 127214-85-1 |
| Molecular Formula | |
| Molecular Weight | 252.35 g/mol |
| Appearance | Oil |
| Solubility | Chloroform, DMSO, Ethyl Acetate |
| SMILES Notation | CC(CC(=O)C=C(C)C)C1CC(C(C=C1)(C)O)O |
| InChIKey | QJOWFYQIUZMPRY-MXYBEHONSA-N |
Isolation and Structural Elucidation
Pharmacological Properties and Mechanisms of Action
Antioxidant Activity
(+)-Bisacurone B upregulates nuclear factor erythroid 2-related factor 2 (Nrf2), enhancing the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1) . In streptozotocin (STZ)-induced diabetic rats, 20 mg/kg of (+)-Bisacurone B increased superoxide dismutase (SOD) and glutathione (GSH) levels by 48% and 37%, respectively, compared to diabetic controls .
Anti-Inflammatory Effects
The compound inhibits NF-κB translocation, reducing pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β . In renal tissues of diabetic rats, (+)-Bisacurone B (100 μg/kg) decreased TNF-α expression by 52% and suppressed COX-2 and iNOS activity, mitigating tubulointerstitial fibrosis .
Antidiabetic and Nephroprotective Effects
In STZ-induced diabetic nephropathy models, (+)-Bisacurone B (50–100 μg/kg) significantly lowered fasting blood glucose (FBG) by 29–34% and improved insulin sensitivity, as evidenced by a 41% reduction in HOMA-IR scores . Kidney weight (KW) decreased by 22% at the 100 μg/kg dose, accompanied by reduced TGF-β expression (↓38%) and caspase-3 activation (↓45%), indicating protection against renal apoptosis .
Preclinical Research Findings
Table 2: Key Findings from Diabetic Nephropathy Studies
| Parameter | Diabetic Control | (+)-Bisacurone B (100 μg/kg) | Change (%) |
|---|---|---|---|
| Fasting Blood Glucose | 298 ± 21 mg/dL | 196 ± 18 mg/dL | ↓34% |
| Kidney Weight | 2.8 ± 0.3 g | 2.2 ± 0.2 g | ↓22% |
| TNF-α Expression | 4.5-fold ↑ | 2.2-fold ↑ | ↓51% |
| Caspase-3 Activity | 3.1 ± 0.4 U/mg | 1.7 ± 0.3 U/mg | ↓45% |
Mechanistically, (+)-Bisacurone B restores mitochondrial membrane potential, inhibiting cytochrome c release and caspase-9 activation . It also modulates Bcl-2/Bax ratios, shifting the balance toward anti-apoptotic signaling (Bcl-2 ↑1.8-fold; Bax ↓2.1-fold) .
Future Research Directions
While preclinical data are promising, clinical trials are needed to validate efficacy and safety in humans. Potential applications include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume